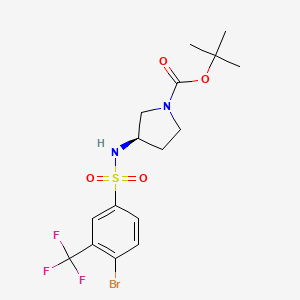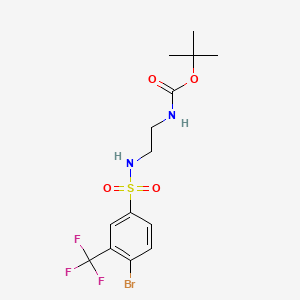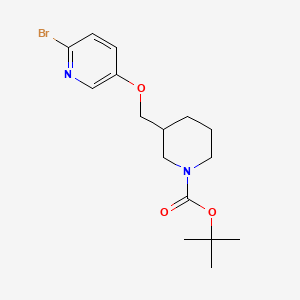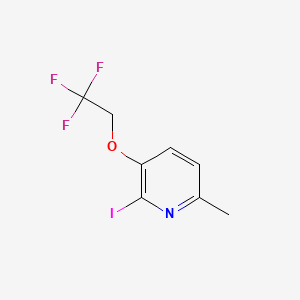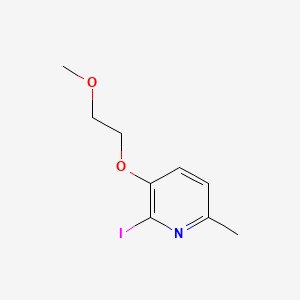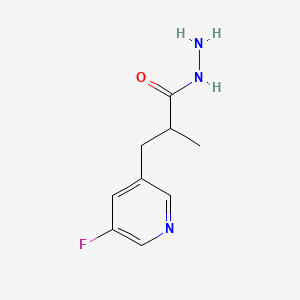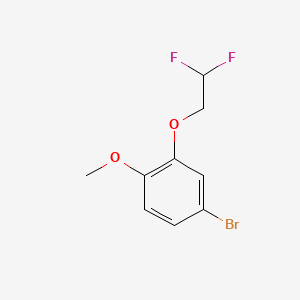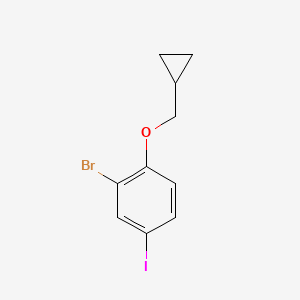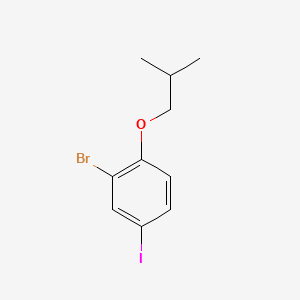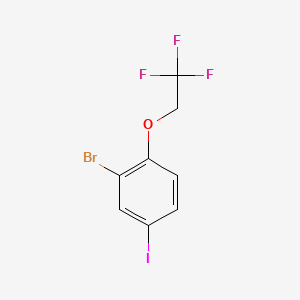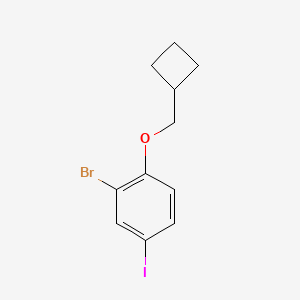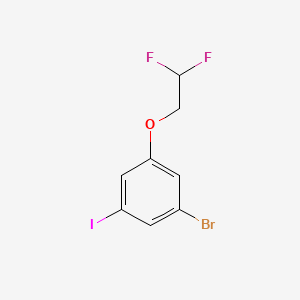
1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene is an organic compound with the molecular formula C8H6BrF2IO. This compound is characterized by the presence of bromine, iodine, and difluoroethoxy groups attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-(2,2-difluoroethoxy)benzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like silver(I) oxide to replace a hydrogen atom with an iodine atom at the specified position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, are commonly used along with bases like potassium carbonate or cesium carbonate. Reactions are performed under inert atmosphere conditions, often in the presence of ligands like triphenylphosphine.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Coupling Products: Products include biaryl compounds or other complex aromatic structures formed through carbon-carbon bond formation.
Scientific Research Applications
1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene involves its interaction with molecular targets through its reactive bromine and iodine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The difluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
1-Bromo-3-(2,2-difluoroethoxy)benzene: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
1-Iodo-3-(2,2-difluoroethoxy)benzene: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
1-Bromo-3-(2,2-difluoroethoxy)-5-fluorobenzene: Contains a fluorine atom instead of iodine, altering its chemical properties and reactivity.
Uniqueness: 1-Bromo-3-(2,2-difluoroethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable a wider range of chemical transformations compared to similar compounds. The difluoroethoxy group also imparts specific electronic and steric effects that influence the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2IO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBXBBHOHSRHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2IO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
